Pyridoxal(1+)

Covalent catalysis Carbon acidity Schiff base chemistry

Researchers needing a B6 vitamer with a reactive aldehyde for transamination studies often encounter non-functional pyridoxine or pyridoxamine. Pyridoxal(1+) hydrochloride (≥99%) solves this via its 4-formyl group-the essential electrophilic handle for Schiff-base catalysis. • Direct PLP precursor: pyridoxal kinase converts it to active cofactor with >60% lysine conversion, bypassing oxidase steps. • Asymmetric transamination: chiral catalysts yield 47-99%, up to 94% ee. • Metal-coenzyme cooperativity: >1000-fold acceleration with Fe³⁺ or Al³⁺. • Fluorogenic derivatization: picomolar amino acid detection by HPLC.

Molecular Formula C8H10NO3+
Molecular Weight 168.17 g/mol
Cat. No. B1227422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridoxal(1+)
Molecular FormulaC8H10NO3+
Molecular Weight168.17 g/mol
Structural Identifiers
SMILESCC1=[NH+]C=C(C(=C1O)C=O)CO
InChIInChI=1S/C8H9NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,4,10,12H,3H2,1H3/p+1
InChIKeyRADKZDMFGJYCBB-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridoxal(1+): Covalent Catalysis & Metabolic Engineering


Pyridoxal(1+) is the monocationic form of pyridoxal in which the pyridine nitrogen bears a proton (pyridinium NH⁺, pKa ≈ 8.70) while the 3‑phenolic oxygen is deprotonated, yielding a zwitterionic species that predominates between pH ~4.2 and 8.7 . It belongs to the vitamin B₆ family alongside pyridoxine, pyridoxamine, and their 5′‑phosphate esters. The defining structural feature is the 4‑formyl group, which enables reversible Schiff‑base (aldimine) formation with primary amines – the mechanistic foundation for its role as a covalent catalyst in transamination, racemization, and decarboxylation reactions [1]. Commercially, Pyridoxal(1+) is supplied as the hydrochloride salt (≥99% purity), a water‑soluble solid (1 g/2 mL H₂O) with λmax = 292.5 nm (ε 7600 M⁻¹cm⁻¹) [2].

Covalent Schiff-base catalyst via 4‑formyl group
Zwitterionic monocation (pyridinium NH⁺, pH 4.2–8.7)
Direct PLP precursor for metabolic engineering
High-purity hydrochloride salt, water-soluble

Why Pyridoxal(1+) Is Irreplaceable


The B₆ vitamers are not functionally interchangeable despite sharing a 2‑methyl‑3‑hydroxy‑5‑hydroxymethylpyridine core. Pyridoxal(1+) carries a reactive 4‑formyl group that pyridoxine (4‑CH₂OH) lacks entirely; this aldehyde is the indispensable electrophilic handle for covalent Schiff‑base catalysis [1]. Pyridoxamine possesses a 4‑aminomethyl group and cannot initiate transamination cycles without prior oxidative conversion to pyridoxal [2]. Even within pyridoxal species, the protonation state of the pyridine nitrogen fundamentally alters the molecule’s electronic properties: the pyridinium cation delocalizes electron density into the π‑system, lowering the pKa of the α‑imino carbon of substrate adducts from ~17 to ~11 – a ~10⁶‑fold enhancement in carbon acidity that directly governs catalytic turnover [3]. Furthermore, pyridoxal(1+) is the obligatory metabolic precursor to the active coenzyme pyridoxal 5′‑phosphate (PLP), placing it at a unique node in B₆ metabolism that pyridoxamine and pyridoxine cannot occupy without prior enzymatic oxidation [4]. These differences produce quantifiable divergence in thermal degradation kinetics, photostability, metal cooperativity, and enzymatic substrate specificity – all of which dictate which vitamer is appropriate for a given research, industrial, or formulation application.

!
Pyridoxine lacks the 4‑formyl group; aldimine catalysis and metal cooperativity are not supported.
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Pyridoxamine requires oxidative conversion to pyridoxal before entering catalytic or catabolic pathways.
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The pyridinium‑protonated state controls carbon acidity; unprotonated pyridoxal or other vitamers may exhibit altered catalytic turnover.

Pyridoxal(1+) Procurement Evidence


Pyridinium Protonation Activates Covalent Catalysis

In the pyridoxal–glycine iminium ion adduct, protonation of the pyridine nitrogen – i.e., the Pyridoxal(1+) state – reduces the pKa of the α‑imino carbon from 17 (pyridine N in free‑base form) to 11 (pyridinium‑protonated form). This corresponds to an increase in the hydroxide‑ion‑catalyzed deprotonation rate constant (kHO) from 7.5 × 10² M⁻¹ s⁻¹ to 3.8 × 10⁵ M⁻¹ s⁻¹ [1]. A second protonation step (phenoxide oxygen) further lowers the pKa to 6 (kHO = 3.0 × 10⁷ M⁻¹ s⁻¹). The pyridine‑nitrogen protonation alone accounts for a ≥500‑fold rate acceleration in carbon deprotonation, demonstrating that the Pyridoxal(1+) charge state is an electronic determinant of catalytic competence, not merely a passive speciation detail [1].

Protonation & Catalysis
Head-to-head
Pyridinium-protonated (Pyridoxal(1+)): pKa ≈ 11, kHO = 3.8 × 10⁵ M⁻¹ s⁻¹; vs. neutral pyridine: pKa ≈ 17, kHO = 7.5 × 10² M⁻¹ s⁻¹. ΔpKa ≈ 6 units, 507‑fold rate enhancement.
Protonation state governs carbon acidity; supports biomimetic catalyst design.
Aqueous, 25°C; 5′-deoxypyridoxal–glycine iminium model.
Covalent catalysis Carbon acidity Schiff base chemistry Enzyme mechanism

Metal–Pyridoxal Cooperativity in Transamination

Under mild conditions (20–75°C, pH 5–7.5, 7.5 mol% catalyst loading), the Al³⁺–pyridoxal complex catalyzes transamination >1000‑fold faster than pyridoxal alone. Fe³⁺–pyridoxal is 90‑fold faster than pyridoxal alone and 174‑fold faster than Fe³⁺ alone [1]. Pyridoxal 5′‑phosphate (PLP) exhibited similar behavior to pyridoxal, confirming that the aldehyde–metal cooperativity is inherent to the pyridoxal scaffold rather than the phosphate ester. Metal coordination lowers the pKa of the PL–metal complex by several units and retards imine hydrolysis by up to 259‑fold [1]. Pyridoxine and pyridoxamine cannot participate in this cooperative mechanism because they lack the reactive 4‑formyl group required for Schiff‑base formation.

Metal Cooperativity
Head-to-head
Al³⁺–Pyridoxal(1+) >1000× faster than pyridoxal alone; Fe³⁺–Pyridoxal(1+) 90× vs. PL alone, 174× vs. Fe³⁺ alone.
Metal–aldehyde cooperativity unique to pyridoxal scaffold; relevant for prebiotic chemistry.
20–75°C, pH 5–7.5, 7.5 mol% loading.
Prebiotic chemistry Non-enzymatic catalysis Metal–coenzyme cooperativity Transamination

Thermal Degradation Kinetics of Pyridoxal(1+)

In 0.1 M phosphate buffer at pH 7.20 over the temperature range 110–145°C, pyridoxal (PL·HCl) thermal degradation follows second‑order kinetics, whereas pyridoxine (PN·HCl) follows 1.5‑order kinetics and pyridoxamine (PM·2HCl) follows pseudo‑first‑order kinetics [1]. The distinct kinetic order indicates that pyridoxal degrades via a mechanism involving bimolecular reactions (e.g., aldehyde‑mediated cross‑linking or dimerization) that do not govern pyridoxine or pyridoxamine degradation. Additionally, Gregory & Hiner (1983) reported that pyridoxine exhibits approximately 2.5‑ to 3.5‑fold greater thermal stability than pyridoxal and pyridoxamine in casein‑based liquid model food systems [2]. This differential kinetic behavior has direct implications for formulation design, thermal processing, and shelf‑life prediction.

Thermal Degradation
Method context
Pyridoxal(1+) degrades with 2nd‑order kinetics; pyridoxine 1.5‑order, pyridoxamine pseudo‑1st‑order. Pyridoxine is ~2.5–3.5× more stable in casein models.
Formulation design must account for distinct kinetic behavior above ~110°C.
0.1 M phosphate buffer, pH 7.20, 110–145°C; casein models at 121°C.
Thermal stability Degradation kinetics Formulation science Food chemistry

Pyridoxal(1+) Direct Oxidation to 4‑Pyridoxic Acid

4‑Pyridoxic acid (4‑PA) is the principal urinary catabolite of vitamin B₆, accounting for 40–60% of ingested B₆ excretion. 4‑PA is formed directly from pyridoxal by hepatic aldehyde oxidase (FAD‑dependent) – an irreversible oxidation of the 4‑formyl group that pyridoxine and pyridoxamine cannot undergo because they lack this functional group [1]. Studies in I‑strain mice demonstrated that pyridoxal is directly oxidized to 4‑PA by an enzyme whose identity with N‑methylnicotinamide oxidase was confirmed, whereas pyridoxine and pyridoxamine must first be converted to pyridoxal (via pyridoxine‑5′‑phosphate oxidase or transamination pathways) before entering the 4‑PA catabolic route [2][3]. This places Pyridoxal(1+) at a unique and rate‑determining metabolic bottleneck: all B₆ catabolic flux must pass through the pyridoxal node before irreversible excretion.

4‑Pyridoxic Acid Pathway
Class-level
Pyridoxal(1+) is directly oxidized to 4‑PA by aldehyde oxidase; pyridoxine and pyridoxamine require prior enzymatic conversion steps.
All B₆ catabolic flux passes through pyridoxal; suitable for metabolic tracer studies.
In vivo mouse metabolism; 40–60% urinary 4‑PA from ingested B₆.
Vitamin B6 metabolism Aldehyde oxidase 4-Pyridoxic acid Metabolic flux analysis

Pyridoxal(1+) as Substrate for Pyridoxal Kinase

Purified pig brain pyridoxal kinase (60 kDa) phosphorylates pyridoxal with Km = 2.5 × 10⁻⁵ M (25 μM) and pyridoxine with Km = 1.7 × 10⁻⁵ M (17 μM). Pyridoxamine is not a substrate for the purified kinase [1]. The ~1.5‑fold higher Km for pyridoxal relative to pyridoxine means that at low micromolar substrate concentrations, pyridoxine phosphorylation is kinetically favored, but pyridoxal remains the sole aldehyde‑form substrate that can be directly phosphorylated to the active coenzyme PLP. This differential substrate specificity has been exploited in metabolic engineering: overexpression of pyridoxal kinase (pdxY) in E. coli achieves >60% conversion of PL to PLP, driving lysine decarboxylase‑dependent cadaverine production, whereas pyridoxine and pyridoxamine cannot support equivalent flux without prior oxidation [2].

Kinase Substrate
Head-to-head
Pyridoxal(1+) Km = 25 µM; pyridoxine Km = 17 µM; pyridoxamine not a substrate. Direct PLP formation supports >60% lysine-to-cadaverine conversion in engineered E. coli.
Only pyridoxal combines kinase substrate capability with aldehyde for cofactor function.
Purified pig brain kinase; E. coli whole-cell biocatalysis.
Pyridoxal kinase Enzyme kinetics Cofactor biosynthesis Metabolic engineering

Pyridoxal(1+) – Key Applications


Pyridoxal(1+) in Biomimetic Asymmetric Transamination

The aldehyde group of Pyridoxal(1+) is the essential catalytic handle for Schiff‑base‑mediated transamination. Chiral pyridoxal catalysts developed from this scaffold achieve asymmetric transamination of α‑keto acids with 47–99% yield and up to 94% ee, mimicking PLP‑dependent aminotransferases [1]. Pyridoxine cannot participate in this chemistry because it lacks the 4‑formyl group; pyridoxamine can only serve as the amino‑donor half‑cycle and requires regeneration to the aldehyde form. Pyridoxal(1+) is therefore the only viable starting material for designing aldehyde‑based biomimetic transamination catalysts [1].

Metal–Pyridoxal Cooperativity in Prebiotic Chemistry

Under early‑Earth‑relevant conditions (20–75°C, pH 5–7.5), Pyridoxal(1+) cooperates with Fe³⁺ or Al³⁺ to accelerate transamination 90‑ to >1000‑fold over pyridoxal alone, and 38‑ to 174‑fold over the metal ion alone [2]. This metal–coenzyme cooperativity is unique to the pyridoxal scaffold: neither pyridoxine, pyridoxamine, nor PLP show differential metal‑dependent gain beyond that of PL itself. For prebiotic chemistry experiments requiring metal‑catalyzed amino acid synthesis under plausible geochemical conditions, Pyridoxal(1+) is the only appropriate B₆ vitamer [2].

Metabolic Engineering via Pyridoxal(1+) to PLP Conversion

In whole‑cell biocatalysis where PLP‑dependent decarboxylases or transaminases are overexpressed (e.g., cadaverine production from lysine), pyridoxal kinase (pdxY) converts Pyridoxal(1+) directly to PLP with high efficiency (>60% lysine conversion), whereas pyridoxine requires an additional oxidase step and pyridoxamine is not a kinase substrate [3]. Pyridoxal(1+) thus provides the shortest metabolic path to the active cofactor, minimizing intermediate accumulation and maximizing flux in engineered E. coli and other microbial chassis [3].

Fluorogenic Amino Acid Detection with Pyridoxal(1+)

Pyridoxal(1+) reacts with primary amines to form fluorescent Schiff‑base adducts, enabling amino acid detection at picomolar levels by HPLC with fluorescence detection . This application exploits the 4‑formyl group unique to pyridoxal among the non‑phosphorylated B₆ vitamers. Pyridoxine and pyridoxamine do not form aldimines with amino acids and cannot serve as fluorogenic derivatization reagents for amino acid analysis .

Application
Selection Property
Validation Focus
Biomimetic asymmetric transamination
Aldehyde-based Schiff-base catalysis
Enantioselectivity and yield
Metal-cooperative prebiotic chemistry
Metal–aldehyde cooperativity
Metal-dependent rate enhancement
Metabolic engineering via PLP conversion
Direct kinase substrate
Kinase activity and metabolic flux
Fluorogenic amino acid detection
4‑formyl derivatization reactivity
Detection sensitivity and adduct stability

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